![molecular formula C12H11ClN2OS B5536638 N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a chemical compound with a molecular formula of C12H11ClN2OS It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2-chlorobenzylamine with thioamide derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-5-methyl-2-furamide: This compound shares the chlorophenyl group but has a furan ring instead of a thiazole ring.
N-(2-chlorophenyl)-5-methyl-2-thiazolamide: Similar structure with a different substitution pattern on the thiazole ring.
Uniqueness
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both the thiazole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8(16)15-12-14-7-10(17-12)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGIZQCFEDSNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)
![N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide](/img/structure/B5536573.png)
![4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)
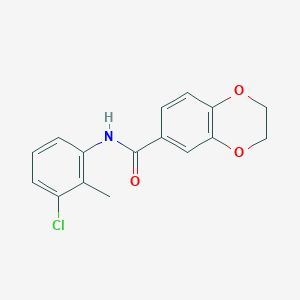
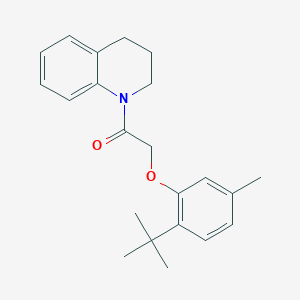
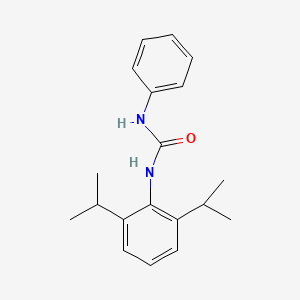
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)
![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)
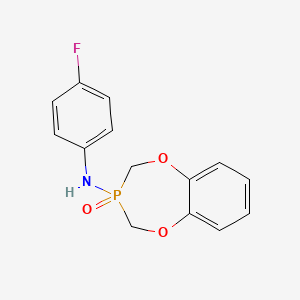
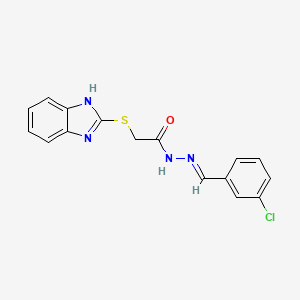
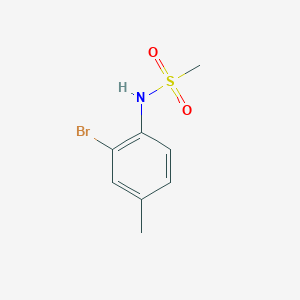
![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)
![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)
